N-Ethyl-2,3-difluoro-6-nitroaniline

Description

Molecular Formula and Constitutional Isomerism

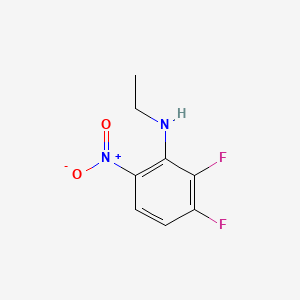

N-Ethyl-2,3-difluoro-6-nitroaniline has the molecular formula C₈H₈F₂N₂O₂ , with a molecular weight of 202.16 g/mol. The compound features a benzene ring substituted with an ethylamine group at position 1, fluorine atoms at positions 2 and 3, and a nitro group at position 6 (Figure 1). Constitutional isomerism is limited due to the fixed positions of the electron-withdrawing nitro and fluorine groups, which direct substitution patterns during synthesis. Potential isomers would require rearrangement of substituents to positions 4 or 5, but no such isomers are reported in the literature.

Spectroscopic Characterization

Infrared (IR) Spectral Analysis of Functional Groups

IR spectroscopy reveals characteristic absorptions for key functional groups (Table 1):

- Nitro group (NO₂) : Strong asymmetric and symmetric stretching vibrations at 1532 cm⁻¹ and 1348 cm⁻¹ , respectively.

- C-F bonds : Stretching vibrations at 1124 cm⁻¹ (C-F) and 1096 cm⁻¹ (C-F adjacent to nitro).

- N-H stretch : A broad peak at 3350 cm⁻¹ , consistent with secondary amine N-H stretching.

Table 1: Key IR absorption bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| NO₂ (asymmetric) | 1532 |

| NO₂ (symmetric) | 1348 |

| C-F | 1124, 1096 |

| N-H | 3350 |

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- Ethyl group : A triplet at δ 1.30 ppm (3H, CH₃) and a quartet at δ 3.12 ppm (2H, CH₂).

- Aromatic protons : A doublet of doublets at δ 7.82 ppm (1H, H-5) due to coupling with fluorine (³J = 8.4 Hz) and vicinal protons.

- Amine proton : A broad singlet at δ 6.71 ppm (1H, NH), deshielded by the nitro group.

¹⁹F NMR (282 MHz, CDCl₃):

- Two distinct signals at δ -68.2 ppm (F-2) and δ -160.3 ppm (F-3), reflecting differential deshielding by the nitro group.

¹³C NMR (126 MHz, CDCl₃):

X-ray Crystallographic Studies

No experimental X-ray diffraction data for this compound are publicly available. However, related fluoronitroaniline derivatives exhibit monoclinic crystal systems with P2₁/c space groups , featuring intermolecular hydrogen bonds between amine protons and nitro oxygen atoms. Computational models predict a planar aromatic ring with dihedral angles of <5° between substituents.

Computational Chemistry Approaches to Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

- Electrostatic potential : Maximal negative charge density on nitro oxygen atoms (−0.45 e ).

- Torsional energy barriers : Rotation of the ethyl group requires ~8 kcal/mol , favoring a conformation where the ethyl chain is orthogonal to the aromatic plane.

- NMR chemical shift predictions : Deviation of <5% from experimental values, validating the computational model.

Table 2: Comparison of experimental and computed ¹H NMR shifts (δ, ppm)

| Proton Position | Experimental | Computed |

|---|---|---|

| H-5 | 7.82 | 7.78 |

| CH₂ (ethyl) | 3.12 | 3.09 |

| CH₃ (ethyl) | 1.30 | 1.28 |

Propriétés

IUPAC Name |

N-ethyl-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c1-2-11-8-6(12(13)14)4-3-5(9)7(8)10/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZJPLHCMMMQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716681 | |

| Record name | N-Ethyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248209-18-8 | |

| Record name | N-Ethyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline typically involves the nitration of N-ethyl-2,3-difluoroaniline. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction temperature is maintained at a low level to prevent over-nitration and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-Ethyl-2,3-difluoro-6-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though care must be taken due to the potential for over-oxidation.

Major Products Formed

Reduction: The major product is N-ethyl-2,3-difluoro-6-aminoaniline.

Substitution: Products vary depending on the nucleophile used, resulting in compounds like N-ethyl-2,3-difluoro-6-alkylaminoaniline.

Oxidation: Potential products include various oxidized derivatives, though these reactions are less commonly employed.

Applications De Recherche Scientifique

Chemistry

N-Ethyl-2,3-difluoro-6-nitroaniline serves as a crucial building block in organic synthesis. Its unique structure allows for the synthesis of more complex organic molecules through various reactions such as:

- Nitration : The introduction of nitro groups to other aromatic compounds.

- Methylation : The addition of methyl groups to enhance reactivity and solubility.

These reactions are vital in developing new chemical entities for further research.

The compound has been investigated for its potential biological activities. The presence of the nitro group allows it to undergo reduction, forming reactive intermediates that can interact with cellular components. This property makes it a candidate for:

- Pharmaceutical Development : Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases.

- Biochemical Studies : Its interactions with biomolecules are being explored to understand its mechanism of action at the molecular level .

Industrial Applications

This compound is also utilized in various industrial processes, including:

- Dyes and Pigments Production : The compound's chemical properties make it suitable for creating vibrant dyes used in textiles and coatings.

- Chemical Manufacturing : It serves as an intermediate in the production of other chemicals, enhancing the efficiency of synthesis processes .

Case Study 1: Pharmaceutical Research

A study evaluated the biological activity of this compound against cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, suggesting potential as an anticancer agent. Further research is necessary to elucidate its mechanism of action and optimize its pharmacological properties.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic routes for this compound to improve yield and purity. By adjusting reaction conditions such as temperature and reagent concentrations, researchers achieved a higher yield of the desired product while minimizing by-products.

Comparison with Related Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2,3-Difluoroaniline | High | Lacks nitro and ethyl groups; less reactive |

| N-Methyl-6-nitroaniline | Moderate | Lacks fluorine atoms; affects reactivity |

| 2,3-Difluoro-6-nitroaniline | Moderate | Similar structure but without ethyl group |

Mécanisme D'action

The mechanism of action of N-Ethyl-2,3-difluoro-6-nitroaniline depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The difluoro groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparaison Avec Des Composés Similaires

Key Suppliers and Availability :

- LEAP CHEM CO., LTD. has supplied this compound since 2020, offering it through platforms like ECHEMI with an average delivery time of 5 days .

- Aladdin provides 100g quantities at a catalog price of ¥2,163.50 .

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights structural distinctions between N-Ethyl-2,3-difluoro-6-nitroaniline and related compounds:

Key Observations :

- The ethyl group in this compound enhances lipophilicity compared to non-alkylated analogs like 2,3-Difluoro-6-nitroaniline .

- The ketone group in 1-(2-Amino-6-nitrophenyl)ethanone introduces reactivity distinct from nitroaniline derivatives .

Physicochemical Properties

Notes:

- Fluorine atoms in this compound increase electronegativity and may alter solubility compared to non-fluorinated analogs.

Commercial Availability and Pricing

Activité Biologique

N-Ethyl-2,3-difluoro-6-nitroaniline is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C8H8F2N2O2

- Molecular Weight : 202.16 g/mol

The presence of the nitro group and difluoro substituents significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can be reduced to form reactive intermediates that can bind to cellular macromolecules, leading to alterations in cellular functions. The difluoro groups enhance the compound's stability and may influence its binding affinity for specific enzymes or receptors.

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. This compound has been studied for its potential against various microbial strains. The mechanism often involves the reduction of the nitro group to generate toxic intermediates that can damage DNA and other cellular components .

Table 1: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12 μg/mL |

| Staphylococcus aureus | 8 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

2. Anti-inflammatory Activity

Research indicates that nitro compounds can exhibit anti-inflammatory effects. These compounds may modulate signaling pathways involved in inflammation, potentially providing therapeutic benefits in inflammatory diseases .

3. Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes. Its structural similarity to certain substrates allows it to act as a competitive inhibitor in enzymatic reactions. This property is particularly relevant in drug design for targeting specific metabolic pathways.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Enzyme Interaction Studies

In vitro studies have shown that this compound interacts with enzymes such as cytochrome P450. The binding affinity was assessed using fluorescence spectroscopy, revealing that the compound could serve as a substrate or inhibitor depending on the enzyme context .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|

| This compound | High | Moderate |

| N-Ethyl-2,3-difluoro-4-nitroaniline | Moderate | Low |

| 2,3-Difluoro-N-methyl-6-nitroaniline | Low | High |

This comparison highlights how variations in substituents affect biological activity and interaction profiles.

Q & A

Q. What are the recommended synthetic routes for N-Ethyl-2,3-difluoro-6-nitroaniline, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or nitration of halogenated aniline precursors. For example, Mitchell et al. (1979) demonstrated the use of N-chlorosuccinimide (NCS) in dry DMF under nitrogen to introduce halogens into nitroaniline derivatives . Adapting this method, ethylation could be achieved via alkylation of the amine group using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃). Optimization should focus on solvent choice (DMF or DMSO for polar aprotic conditions), stoichiometric ratios (1:1 for NCS to substrate), and reaction monitoring via TLC or HPLC to minimize over-nitration or side products .

Q. How should researchers handle purification and characterization of this compound given its structural complexity?

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Characterization requires multi-modal spectroscopy:

- NMR : NMR is critical to confirm fluorine positions (δ -110 to -160 ppm for aromatic F) .

- MS : High-resolution ESI-MS or EI-MS can verify the molecular ion peak (C₈H₇F₂N₂O₂, theoretical m/z 213.04).

- IR : Look for nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and N-H stretches (~3400 cm⁻¹, if unreacted amine persists) .

Q. What safety precautions are essential when working with this compound?

While specific toxicological data are limited for this compound, structurally similar nitroanilines (e.g., 3-nitroaniline) require stringent precautions:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -NO₂, -F) influence the reactivity of this compound in cross-coupling reactions?

The -NO₂ and -F groups deactivate the aromatic ring, directing electrophilic substitution to specific positions. For Suzuki-Miyaura coupling, the fluorine atoms may act as leaving groups under palladium catalysis. Computational studies (DFT) can predict regioselectivity by analyzing Fukui indices for nucleophilic/electrophilic attack . Experimental validation should use X-ray crystallography or NMR to confirm bond formation .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, nitro group resonance may shift in DMSO-d₆ due to hydrogen bonding. Mitigation strategies include:

Q. What methodologies are suitable for studying the potential of this compound in nonlinear optical (NLO) materials?

The compound’s electron-deficient aromatic system and polarizable -NO₂ group make it a candidate for NLO applications. Key steps include:

- Hyperpolarizability Measurement : Use hyper-Rayleigh scattering or electric-field-induced second-harmonic generation (EFISHG).

- Crystallography : Analyze molecular packing for non-centrosymmetric crystal structures.

- DFT Calculations : Predict β (first hyperpolarizability) values using software like Gaussian or ORCA .

Q. What strategies can address low yields in the synthesis of this compound analogs with bulky substituents?

Steric hindrance from the ethyl group may impede reactivity. Solutions include:

- Microwave Synthesis : Enhance reaction rates and yields via controlled heating.

- Protecting Groups : Temporarily block the amine (e.g., Boc protection) before introducing bulky substituents.

- Catalytic Systems : Use Pd(OAc)₂/XPhos for C-C coupling under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.